Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of Docetaxel, a chemotherapeutic agent widely used in the treatment of various cancers, including breast and lung cancer. This compound is characterized by its complex molecular structure, which includes multiple silyl ether groups that enhance its stability and solubility. The compound's CAS number is 149107-86-8, and it is also referred to as Paclitaxel Impurity 106 due to its structural relationship with Paclitaxel, another prominent anticancer drug .
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical intermediates and fine chemicals. Its production involves sophisticated organic synthesis techniques that capitalize on the reactivity of silyl ethers in organic chemistry .
This compound falls under the classification of pharmaceutical intermediates and fine chemicals. It is utilized primarily in research settings and may also serve as a precursor or an impurity in the synthesis of other related compounds.
The synthesis of Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether typically involves multi-step organic reactions. The key steps often include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reagents. Specific attention must be paid to avoid hydrolysis of silyl ethers during purification processes.
The molecular formula for Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is . Its structure features a complex arrangement with multiple chiral centers, which contributes to its biological activity.
The compound contains:
Docetaxel derivatives undergo various chemical reactions typical for silylated compounds, such as:
These reactions are crucial for modifying the compound for further pharmaceutical applications or for studying structure-activity relationships in drug development.
Docetaxel exerts its anticancer effects primarily through the stabilization of microtubules, preventing their depolymerization during cell division. This action leads to cell cycle arrest in the metaphase stage, ultimately inducing apoptosis in cancer cells.
Relevant physical and chemical properties are essential for understanding the handling and storage requirements for this compound in laboratory settings .
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific uses:
This compound exemplifies the ongoing research into improving cancer therapies through chemical modifications of existing drugs.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3